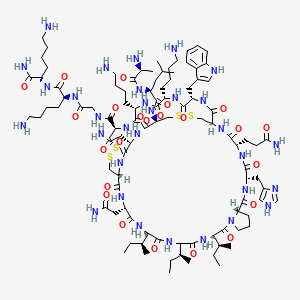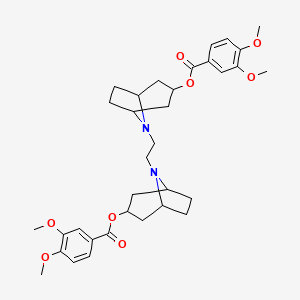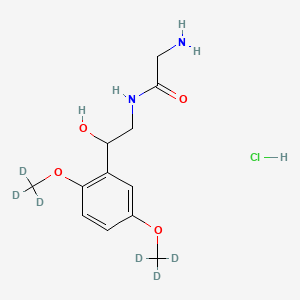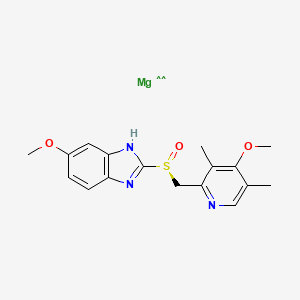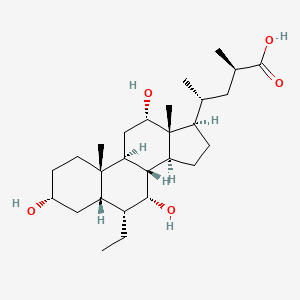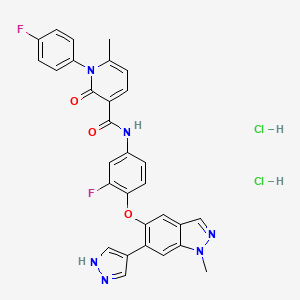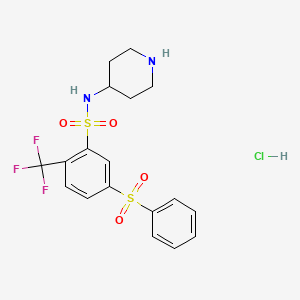
WAY 316606 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐是一种分泌的Frizzled相关蛋白-1(sFRP-1)的小分子抑制剂。 该化合物以其在调节Wnt信号通路中的作用而闻名,Wnt信号通路在多种生物过程中至关重要,包括骨骼形成和毛囊生长 。 5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐的化学名称为5-(Phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)benzene sulfonamide hydrochloride .
科学研究应用
5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐在科学研究中具有广泛的应用:
化学: 用作研究Wnt信号通路的工具化合物。
生物学: 研究其在骨骼形成和毛囊生长中的作用.
医学: 治疗骨质疏松症和脱发等疾病的潜在治疗应用.
工业: 用于开发针对Wnt信号通路的新的药物。
作用机制
生化分析
Biochemical Properties
WAY 316606 hydrochloride functions primarily as an inhibitor of sFRP-1, a protein that antagonizes the Wnt signaling pathway. By inhibiting sFRP-1, WAY 316606 hydrochloride enhances Wnt signaling, which is crucial for various cellular processes. The compound has an IC50 value of 0.65 μM for sFRP-1 . It also interacts with other proteins such as sFRP-2, albeit with lower affinity . The nature of these interactions involves competitive binding, where WAY 316606 hydrochloride binds to sFRP-1, preventing it from interacting with Wnt ligands .
Cellular Effects
WAY 316606 hydrochloride has been shown to influence several cellular processes. In osteoblasts, it promotes bone formation by enhancing Wnt signaling . In hair follicle cells, it stimulates hair growth by prolonging the anagen phase of the hair cycle . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Wnt target genes . These effects are mediated through the inhibition of sFRP-1, leading to increased Wnt signaling activity .
Molecular Mechanism
The molecular mechanism of WAY 316606 hydrochloride involves its binding to sFRP-1, thereby preventing sFRP-1 from interacting with Wnt ligands . This inhibition allows Wnt ligands to activate the Wnt signaling pathway, leading to the stabilization and nuclear translocation of β-catenin . The activated β-catenin then interacts with transcription factors to regulate the expression of Wnt target genes . This mechanism underlies the compound’s effects on bone formation and hair growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WAY 316606 hydrochloride have been observed to change over time. The compound exhibits good stability in vitro, with a half-life of over 60 minutes in rat and human liver microsomes . Long-term studies have shown that WAY 316606 hydrochloride can sustain its effects on bone formation and hair growth over extended periods . Its high plasma clearance rate in vivo limits its sustained exposure .
Dosage Effects in Animal Models
The effects of WAY 316606 hydrochloride vary with different dosages in animal models. In studies involving mice, doses of 0.5 mg/kg and 1 mg/kg administered intraperitoneally have been shown to enhance bone formation and reduce osteoclastogenesis . Higher doses may lead to toxic or adverse effects, although specific toxicity data is limited . The compound’s efficacy in promoting hair growth has also been demonstrated at concentrations as low as 2 μM .
Metabolic Pathways
WAY 316606 hydrochloride is involved in metabolic pathways related to Wnt signaling. It interacts with enzymes such as cytochrome P450 isoforms (3A4, 2D6, 2C9), exhibiting moderate to low inhibition . The compound’s metabolic stability is reflected in its half-life in liver microsomes, indicating its potential for sustained activity in vivo . The modulation of Wnt signaling by WAY 316606 hydrochloride affects metabolic flux and metabolite levels in target cells .
Transport and Distribution
WAY 316606 hydrochloride is transported and distributed within cells and tissues through various mechanisms. It exhibits good solubility in aqueous solutions and can be effectively delivered to target cells . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues . The high plasma clearance rate observed in vivo suggests rapid distribution and elimination .
Subcellular Localization
The subcellular localization of WAY 316606 hydrochloride is primarily within the cytoplasm, where it interacts with sFRP-1 . The compound’s activity is dependent on its ability to reach and bind to sFRP-1, preventing its interaction with Wnt ligands . Post-translational modifications and targeting signals may influence the compound’s localization to specific cellular compartments, enhancing its efficacy .
准备方法
合成路线和反应条件
5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐的合成涉及多个步骤,从苯磺酰胺核心结构的制备开始。一般的合成路线包括:
苯磺酰胺核心的形成: 第一步涉及苯衍生物的磺酰化,以引入磺酰胺基团。
哌啶基的引入: 哌啶基随后通过亲核取代反应连接到苯磺酰胺核心。
三氟甲基的添加: 三氟甲基通过弗里德尔-克拉夫茨烷基化反应引入。
盐酸盐的形成: 最后,通过使游离碱与盐酸反应形成盐酸盐。
工业生产方法
5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐的工业生产通常遵循相同的合成路线,但规模更大。这包括优化反应条件以最大限度地提高产量和纯度,包括温度控制、溶剂选择和纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐经历了几种类型的化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化生成亚砜或砜。
还原: 还原反应可以将磺酰胺基团转化为胺。
取代: 亲核取代反应可以修饰哌啶基或苯环。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在取代反应中使用烷基卤化物或酰氯等试剂。
主要产品
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代的苯磺酰胺。
相似化合物的比较
类似化合物
WAY 262611: 另一种sFRP-1抑制剂,对Wnt信号通路具有类似的影响。
IWP-2: 一种Wnt生产抑制剂,通过不同的机制影响相同的通路。
XAV939: 一种tankyrase抑制剂,可以稳定Axin,导致β-连环蛋白降解和Wnt信号传导的抑制。
独特性
5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐之所以独特,是因为它对sFRP-1具有高度特异性,并且对骨骼形成和毛囊生长具有强效作用 。 与靶向Wnt信号通路不同成分的其他化合物不同,5-(苯磺酰基)-N-4-哌啶基-2-(三氟甲基)苯磺酰胺盐酸盐直接抑制sFRP-1,使其成为研究和治疗与该通路相关的疾病的宝贵工具 .
如果您还有其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOYHLUHXQJNGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
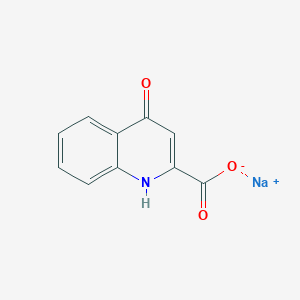
![2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B1139121.png)
![(alphaR)-alpha-Cyclopentyl-alpha-hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate](/img/structure/B1139122.png)
